molecular formula C24H29N3O4 B14996375 3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B14996375
M. Wt: 423.5 g/mol
InChI Key: MCFBEUNTQUEPGX-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including diethoxy, oxadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

    Introduction of the Diethoxy Groups: The diethoxy groups are typically introduced via alkylation reactions using ethyl iodide or similar reagents in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have bioactive properties, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may find use in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The oxadiazole ring, in particular, is known to interact with biological macromolecules, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethoxy-N-[(4-methylphenyl)methyl]benzamide: Similar in structure but lacks the oxadiazole ring.

    3,4-Dimethoxyphenethylamine: Shares the diethoxy groups but differs significantly in the rest of the structure.

    Benzamide, N-(4-methylphenyl)-: Similar benzamide moiety but lacks the diethoxy and oxadiazole groups.

Uniqueness

The presence of the oxadiazole ring and the combination of diethoxy and benzamide moieties make 3,4-diethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide unique. This unique structure may confer distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

3,4-diethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C24H29N3O4/c1-6-29-20-13-12-19(14-21(20)30-7-2)24(28)27(16(3)4)15-22-25-23(26-31-22)18-10-8-17(5)9-11-18/h8-14,16H,6-7,15H2,1-5H3

InChI Key

MCFBEUNTQUEPGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)C)C(C)C)OCC

Origin of Product

United States

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